molecular formula C20H19FN2O3S2 B2769124 4-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)butanamide CAS No. 922968-83-0

4-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)butanamide

Cat. No.: B2769124
CAS No.: 922968-83-0
M. Wt: 418.5
InChI Key: WCZHUJOZZSSOGG-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)butanamide is a synthetic small molecule featuring a 2-aminothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . This compound integrates a sulfonylbutanamide chain and a p-tolyl substituent, structural motifs often associated with enhanced bioactivity and pharmacokinetic properties. The 2-aminothiazole nucleus is a common pharmacophore found in compounds with documented anticancer activity. Research on analogous structures has shown that such derivatives can exhibit potent cytotoxicity against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers . Furthermore, thiazole-containing molecules are frequently investigated for their antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains . The incorporation of the sulfonamide functional group is a strategic design element, as this moiety is recognized for its significant contribution to the bioactivity of many compounds, including potential antioxidant effects . The specific structural features of this compound make it a valuable candidate for research in drug discovery programs, particularly in the screening and development of novel anticancer and antimicrobial agents. It is also suitable for structure-activity relationship (SAR) studies to optimize lead compounds and for investigating mechanisms of action against specific biological targets. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-14-4-6-15(7-5-14)18-13-27-20(22-18)23-19(24)3-2-12-28(25,26)17-10-8-16(21)9-11-17/h4-11,13H,2-3,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZHUJOZZSSOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the butanamide moiety through an amidation reaction, where the intermediate is reacted with butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

4-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)butanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison of Thiazol-2-Amine Derivatives

Compound Name Substituent on Thiazole Melting Point (°C) Molecular Weight (g/mol) Reference
4-(p-Tolyl)thiazol-2-amine p-Tolyl 164–165 190.26
4-(4-Methoxyphenyl)thiazol-2-amine 4-Methoxyphenyl 115–117 206.28
4-(4-Chlorophenyl)thiazol-2-amine 4-Chlorophenyl 145–147 220.73
4-(4-Fluorophenyl)thiazol-2-amine 4-Fluorophenyl 132–134 204.25

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) increase melting points compared to electron-donating groups (e.g., methoxy), likely due to enhanced intermolecular interactions .

Acetamide Derivatives with Piperazine Substituents

Piperazine-containing acetamide analogs (Table 2) highlight the role of heterocyclic moieties in modulating bioactivity and physicochemical properties.

Table 2: Acetamide Derivatives with Piperazine Groups

Compound Name (ID from ) Piperazine Substituent Melting Point (°C) Molecular Weight (g/mol) Reference
Compound 13 4-Methoxyphenyl 289–290 422.54
Compound 14 4-Chlorophenyl 282–283 426.96
Compound 15 4-Fluorophenyl 269–270 410.51
Compound 17 p-Tolyl 297–298 422.54

Key Observations :

  • Fluorophenyl-substituted compounds (e.g., Compound 15) exhibit lower melting points than chlorophenyl analogs, suggesting reduced crystallinity due to fluorine’s smaller atomic radius .

Sulfur-Containing Functional Group Variations

The type of sulfur-containing group (sulfonyl, sulfanone, sulfamoyl) significantly influences molecular properties (Table 3).

Table 3: Impact of Sulfur-Containing Groups

Compound Name / Source Sulfur Group Key Properties Reference
Target Compound Sulfonyl (-SO₂-) High polarity; potential H-bond acceptor
Compound 80 () Sulfanone (-SO-) Reduced polarity; tautomerism possible
Compounds 6d–6l () Sulfamoyl (-NHSO₂-) Enhanced hydrogen-bonding capacity

Key Observations :

Triazole and Heterocyclic Analogs

Triazole-containing analogs (e.g., ) demonstrate divergent structural frameworks but share bioactivity relevance:

  • Triazole-thiones () : Exhibit tautomerism between thiol and thione forms, influencing stability and interaction with metal ions .

Biological Activity

4-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a thiazole moiety, sulfonyl group, and a fluorinated phenyl ring, which are known to enhance biological properties. The following sections detail its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H19FN2O3S2C_{20}H_{19}FN_{2}O_{3}S_{2}, with a molecular weight of approximately 418.5 g/mol. Its structure includes:

  • Thiazole ring : Known for various biological activities.
  • Sulfonyl group : Enhances solubility and potential interactions with biological targets.
  • Fluorinated phenyl group : Increases lipophilicity and may influence receptor binding.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This enzyme is involved in the endocannabinoid system, which plays a crucial role in pain modulation and inflammation. Inhibition of FAAH can lead to increased levels of endocannabinoids, providing analgesic and anti-inflammatory effects .
  • Antifungal Activity : Similar thiazole derivatives have demonstrated antifungal properties by inhibiting ergosterol synthesis in fungi, which is critical for maintaining cell membrane integrity. This mechanism is comparable to that of azole antifungals .
  • Enzyme Inhibition : The compound may also interact with other enzymes, potentially modulating various biochemical pathways involved in disease processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound Target Activity Reference
This compoundFAAHInhibitor
Thiazole derivativesErgosterol synthesisInhibitor (MIC values comparable to ketoconazole)
Various thiazole compoundsAntimicrobial activityEffective against Candida species

Case Studies and Research Findings

  • Analgesic Effects : A study demonstrated that compounds similar to this compound exhibited significant analgesic properties in animal models, suggesting a promising role in pain management therapies.
  • Antifungal Efficacy : Research on thiazole-based compounds showed that derivatives with electronegative substituents (like fluorine) significantly enhanced antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
  • Molecular Docking Studies : Computational studies indicated strong binding affinities of the compound to target proteins involved in inflammation and infection, providing insights into its pharmacodynamics and therapeutic potential .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 436.54) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm1^{-1}) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane solvent systems .

How can researchers resolve contradictions in reported synthetic yields (e.g., 60–95%) for similar sulfonamide-thiazole derivatives?

Advanced Research Question
Discrepancies in yields (e.g., 60% vs. 95% ) may arise from:

  • Reagent purity : Impurities in sulfonyl chloride reduce coupling efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures.
  • Catalyst optimization : Substituents on the thiazole ring influence reactivity; electron-withdrawing groups (e.g., nitro) slow coupling .
    Methodological solution : Conduct controlled experiments with standardized reagents and replicate conditions using HPLC to quantify intermediates .

What molecular interactions drive the compound’s potential biological activity?

Advanced Research Question
The sulfonyl group binds to hydrophobic pockets in enzymes (e.g., kinases), while the thiazole ring engages in π-π stacking with aromatic residues in target proteins . Key evidence:

  • Fluorophenyl moiety : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
  • Thiazole nitrogen : Participates in hydrogen bonding with active-site residues (e.g., ATP-binding pockets) .
    Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Advanced Research Question

  • Substituent variation : Replace the p-tolyl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) aryl rings to modulate target affinity .
  • Backbone modification : Shorten the butanamide chain to reduce steric hindrance or introduce heteroatoms (e.g., oxygen) for improved solubility .
  • Biological assays : Test analogs against cancer cell lines (e.g., MCF-7) and compare IC50_{50} values. For example, analogs with chloro substituents show 2–3× higher cytotoxicity than methoxy derivatives .

What methodological challenges arise in assessing the compound’s solubility and formulation for in vivo studies?

Advanced Research Question

  • Low aqueous solubility : The hydrophobic sulfonyl and thiazole groups limit solubility (<10 µM in PBS).
    Solutions :
    • Co-solvents : Use cyclodextrin or PEG-based formulations to enhance solubility .
    • Prodrug strategy : Introduce ionizable groups (e.g., phosphate esters) for improved bioavailability .
  • Stability testing : Monitor degradation under physiological pH (7.4) using HPLC-UV. Sulfonamide bonds are prone to hydrolysis at high temperatures (>40°C) .

How can researchers address reproducibility issues in biological assays for this compound?

Advanced Research Question
Variability in IC50_{50} values (e.g., 5–20 µM ) may stem from:

  • Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC-certified) and standardize passage numbers.
  • Compound aggregation : Pre-filter solutions (<0.2 µm) to remove aggregates that cause false positives.
  • Positive controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to validate assay conditions .

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